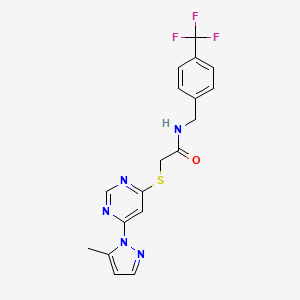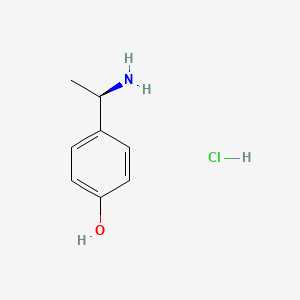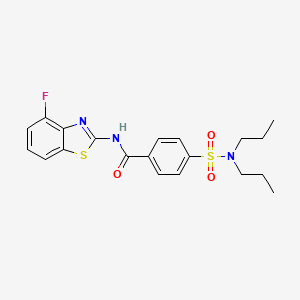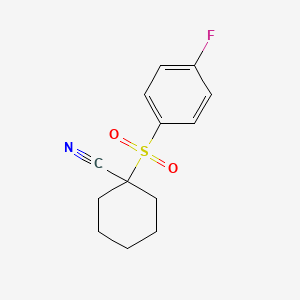
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Anticancer and Anti-HCV Agents
A study by Küçükgüzel et al. (2013) synthesized and characterized derivatives of Celecoxib, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds exhibited significant anti-inflammatory and analgesic activities and showed potential as anticancer agents against human tumor cell lines (Küçükgüzel et al., 2013).
Antihyperglycemic Agents
Kees et al. (1996) conducted a study on the synthesis and structure-activity relationship of pyrazole derivatives, including this compound, demonstrating their potential as antihyperglycemic agents in diabetic mice (Kees et al., 1996).
Antidepressant Potential
Research by Bailey et al. (1985) on a series of compounds, including this compound, identified potential antidepressants with reduced side effects compared to existing treatments (Bailey et al., 1985).
Protein Chemistry
Llamas et al. (1986) explored the use of N-Ethyl-5-phenylisoxazolium 3-sulfonate (a related compound) as a reagent for nucleophilic side chains of proteins, providing insight into protein chemistry and potential applications in biochemical research (Llamas et al., 1986).
Chemotherapy Research
A study by Alam et al. (2016) on pyrazole derivatives, including this compound, evaluated their potential as anticancer agents. This research provided insights into their effectiveness as chemotherapy agents, particularly their inhibition of topoisomerase IIα, a crucial target in cancer treatment (Alam et al., 2016).
Antimicrobial Agents
Research by Sharifzadeh et al. (2013) developed novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles, showing their potential as antimicrobial agents. These findings contribute to the development of new antimicrobial drugs, particularly against resistant strains of bacteria (Sharifzadeh et al., 2013).
特性
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(11-14-25-19-9-5-2-6-10-19)21-12-13-23-16-18(15-22-23)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULPYVAMXZFEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)

![(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B2969127.png)

![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)


![1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969134.png)


![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)